![molecular formula C11H15ClO4 B14653201 2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate CAS No. 53001-64-2](/img/structure/B14653201.png)
2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring with a carboxylate group and a chloroacetyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate typically involves the esterification of cyclohex-3-ene-1-carboxylic acid with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclohex-3-ene-1-carboxylic acid+2-chloroacetyl chloride→2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclohex-3-ene-1-carboxylic acid and 2-chloroacetic acid.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Cyclohex-3-ene-1-carboxylic acid and 2-chloroacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate depends on its reactivity and the specific context in which it is used. For example, in biochemical applications, the compound may act as an acylating agent, modifying proteins or other biomolecules by transferring its acyl group. The molecular targets and pathways involved would vary based on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: The parent compound without the chloroacetyl group.
2-Chloroacetic acid: The acylating agent used in the synthesis.
Ethyl cyclohex-3-ene-1-carboxylate: A similar ester without the chloroacetyl group.
Uniqueness
2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate is unique due to the presence of both the cyclohexene ring and the chloroacetyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes the compound valuable in various research and industrial contexts.
Properties
CAS No. |
53001-64-2 |
|---|---|
Molecular Formula |
C11H15ClO4 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(2-chloroacetyl)oxyethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C11H15ClO4/c12-8-10(13)15-6-7-16-11(14)9-4-2-1-3-5-9/h1-2,9H,3-8H2 |
InChI Key |
AIKAJLYOJXWMLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(=O)OCCOC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


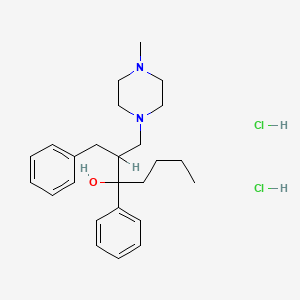
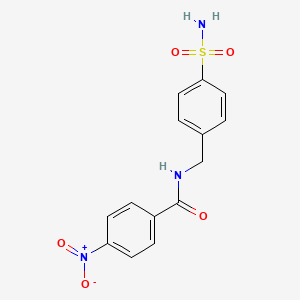

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
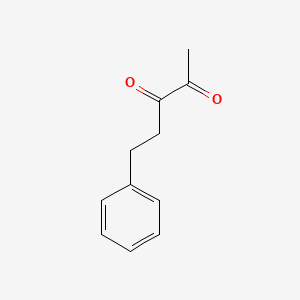


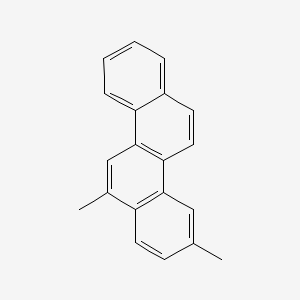
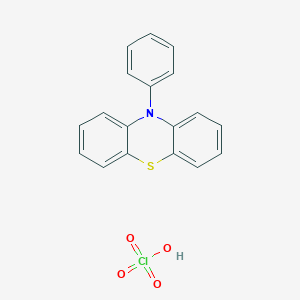
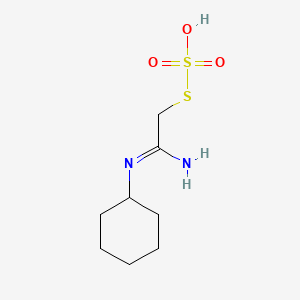
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)

![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)
